7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one
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Overview
Description
7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H13F2NO3 and its molecular weight is 365.336. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Hybrid Polyoxaheterocyclic Compounds
A novel approach for creating hybrid polyoxaheterocyclic compounds involves the interaction of 2-(4-carboxybenzylidene)-3,4-dihydronaphthalene-1(2H)-one with methylene active compounds from the 2H-chromen-2-one series. This process leads to the formation of complex molecules like 7-(4-carboxyphenyl)-8-oxo-5,8-dihydro-6H-benzo[h]chromeno[3,2-b]xanthylium. These compounds exhibit potential for increased bioavailability and diverse applications in medicinal chemistry (I. V. Kanevskaya et al., 2022).
1,3-Dipolar Cycloaddition for Synthesizing 1-Benzopyrano[3,4-c]pyrrolidines
3-Nitro-2-trifluoro(trichloro)methyl-2H-chromenes undergo diastereoselective 1,3-dipolar cycloadditions with N-alkyl-α-amino acids and paraformaldehyde, yielding 1-benzopyrano[3,4-c]pyrrolidines. These reactions showcase the utility of 2H-chromene derivatives in synthesizing structurally complex and diverse heterocyclic compounds, indicating their potential in drug design and development (V. Y. Korotaev et al., 2013).
Oxidative Transformations with Tetrakis(pyridine)silver(II) Peroxodisulfate
Tetrakis(pyridine)silver(II) peroxodisulfate serves as a versatile reagent for the oxidative transformation of various organic substrates, including the oxidation of aromatic aldehydes to carboxylic acids and benzylic alcohols to carbonyl compounds. This highlights the role of 2H-chromen-2-one derivatives in facilitating oxidative processes, which are crucial in organic synthesis and the development of new materials (H. Firouzabadi et al., 1992).
Mechanism of Action
Target of Action
The primary target of the compound 7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one is the human GLP-1R (Glucagon-like peptide-1 receptor) expressed in CHO-K1 cells . GLP-1R is a receptor that plays a crucial role in glucose homeostasis and gastric motility.
Mode of Action
The compound this compound acts as an agonist at the GLP-1R . It interacts with the receptor, leading to an increase in cAMP (cyclic Adenosine Monophosphate) accumulation .
Biochemical Pathways
The interaction of this compound with GLP-1R triggers a cascade of biochemical reactions. The increase in cAMP levels activates protein kinase A (PKA), which then phosphorylates multiple targets, leading to the regulation of glucose homeostasis and gastric motility .
Result of Action
The molecular and cellular effects of this compound’s action involve the regulation of glucose homeostasis and gastric motility. By acting as an agonist at the GLP-1R, it influences the levels of cAMP, thereby affecting the downstream targets of PKA .
Biochemical Analysis
Biochemical Properties
The compound 7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, including the human Glucagon-like peptide-1 receptor (GLP-1R), where it acts as an agonist . The nature of these interactions involves the accumulation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular processes .
Cellular Effects
In terms of cellular effects, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its agonist activity at the GLP-1R leads to an increase in cAMP levels, which can further influence various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme activation, and changes in gene expression . As an agonist of the GLP-1R, it binds to this receptor and triggers a series of intracellular events, including the accumulation of cAMP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . For instance, its agonist activity at the GLP-1R is assessed as cAMP accumulation incubated for 30 mins
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]-3-pyridin-2-ylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2NO3/c22-15-6-4-14(18(23)10-15)12-26-16-7-5-13-9-17(19-3-1-2-8-24-19)21(25)27-20(13)11-16/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIXPAFNENGCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)F)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.